2-(5-Chlorothien-2-yl)ethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2S2/c7-6-2-1-5(11-6)3-4-12(8,9)10/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJORQTXBLZMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride typically involves the chlorination of 2-(5-thienyl)ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position of the thienyl ring. Common reagents used in this synthesis include thionyl chloride and sulfuryl chloride, which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thienyl ring can undergo oxidation reactions, resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethanesulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thienyl ring.
Scientific Research Applications
Synthesis and Reactions
The compound can be synthesized through various methods, often involving the reaction of thienyl compounds with ethanesulfonyl chloride. It is primarily used as an electrophile in the synthesis of sulfonamide derivatives and other biologically active compounds.
Organic Synthesis
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride serves as a crucial reagent in organic synthesis for the preparation of sulfonamide-based drugs. It can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamide derivatives and sulfonate esters.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Sulfonamide derivatives |
| Addition Reactions | Sulfonate esters |
| Elimination Reactions | Unsaturated compounds |
Medicinal Chemistry
This compound has been explored for its potential in drug development, particularly as a precursor for synthesizing inhibitors targeting specific enzymes involved in cancer pathways. For instance, it has been linked to the discovery of selective inhibitors of oncogenic B-raf kinase, which is significant in melanoma treatment .
Research indicates that compounds containing sulfonyl chloride groups exhibit various biological activities:
- Enzyme Inhibition : The compound can inhibit serine proteases by modifying active site residues, making it a candidate for therapeutic interventions.
- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death .
Case Study 1: Anticancer Activity
A study investigated the synthesis of sulfonamide derivatives from 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride and their effects on cancer cell lines. The derivatives exhibited significant cytotoxicity against melanoma cells, with IC values indicating potent activity .
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial properties of synthesized compounds derived from this sulfonyl chloride. The results demonstrated effectiveness against various bacterial strains, comparable to standard antibiotics like penicillin G and ciprofloxacin .
Mechanism of Action
The mechanism of action of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide, sulfonate, and other derivatives.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular properties of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride | Not specified | C₆H₆Cl₂O₂S₂ | 245.15 (calculated) | 5-chlorothiophene, ethane linker |
| 5-Chloro-2-thiophenesulfonyl chloride | 2766-74-7 | C₄H₂ClO₂S₂ | 196.66 | 5-chlorothiophene, direct sulfonyl |
| 5-Methylthiophene-2-sulfonyl chloride | 55854-45-0 | C₅H₅ClO₂S₂ | 196.68 | 5-methylthiophene, direct sulfonyl |
| 2-Phenylethanesulfonyl chloride | 4025-71-2 | C₈H₉ClO₂S | 204.67 | Phenyl group, ethane linker |
| 2-(Quinoxalin-2-ylsulfanyl)ethanesulfonyl chloride | Not specified | C₁₀H₈ClN₂O₂S₂ | 305.77 (calculated) | Quinoxaline, sulfanyl-ethane linker |
| 2-(2,2-Difluoroethoxy)ethanesulfonyl chloride | 1461707-60-7 | C₄H₇ClF₂O₃S | 208.61 | Difluoroethoxy group, ethane linker |
Key Observations :
Reactivity and Functional Group Comparisons
Sulfonyl chlorides are broadly reactive toward amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and disulfides, respectively.
- Electrophilicity: The 5-chlorothiophene group in the target compound likely increases electrophilicity at the sulfonyl chloride site due to inductive electron withdrawal, similar to 5-Chloro-2-thiophenesulfonyl chloride . In contrast, 2-(2,2-Difluoroethoxy)ethanesulfonyl chloride’s electron-deficient difluoroethoxy group may further polarize the S–Cl bond, accelerating hydrolysis or aminolysis .
Stability :
- Compounds like 2-Phenylethanesulfonyl chloride with aromatic substituents may exhibit enhanced stability under acidic conditions compared to aliphatic analogs .
- All sulfonyl chlorides are moisture-sensitive; for example, 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride likely decomposes in water, releasing HCl and forming sulfonic acids, analogous to Ethanesulfonyl Chloride, 2-Chloro- .
Biological Activity
2-(5-Chlorothien-2-yl)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₇H₈ClO₂S
- IUPAC Name : 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride
The biological activity of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride primarily involves its role as a reactive electrophile. It can interact with nucleophiles in biological systems, leading to the formation of sulfonamide derivatives. These derivatives may exhibit various pharmacological effects, including enzyme inhibition and modulation of cellular pathways.
Antimicrobial Activity
Research has indicated that compounds containing thienyl groups, similar to 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride, exhibit significant antimicrobial properties. A study demonstrated that thienyl derivatives possess antifungal activity against several strains of fungi, including Candida species . The mechanism is believed to involve disruption of fungal cell wall synthesis.
Anticoagulant Properties
In related studies, sulfonyl chlorides have been evaluated for their anticoagulant effects. For instance, certain derivatives have shown potent inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This suggests that 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride may also possess anticoagulant activity, potentially useful in therapeutic applications for thromboembolic diseases .
Case Studies
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. Ethanesulfonyl chloride compounds can cause severe irritation to the skin and eyes upon contact and may pose respiratory hazards if inhaled . Long-term exposure effects remain largely untested, highlighting the need for further toxicological assessments.
Q & A
Q. What are the primary safety considerations when handling 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride in laboratory settings?
- Methodological Answer : The compound is highly reactive and moisture-sensitive. Key precautions include:
- Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (0.7 mm thickness) for skin protection , and NIOSH-approved respirators with ABEK filters if ventilation is insufficient .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid proximity to oxidizing agents (e.g., peroxides) and strong bases .
- Emergency Protocols : Immediate decontamination with water showers and eye wash stations is critical upon exposure .
Q. How can researchers characterize the purity and structural integrity of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm the presence of the chlorothienyl and sulfonyl chloride groups.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Verify Cl and S content to confirm stoichiometry .
Q. What synthetic routes are commonly employed to prepare 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride?
- Methodological Answer :
- Step 1 : Chlorination of thiophene derivatives using to introduce the sulfonyl chloride group.
- Step 2 : Coupling reactions with 5-chlorothiophene intermediates via Friedel-Crafts alkylation. Yields typically range from 58% to 67%, depending on solvent polarity and catalyst choice (e.g., ) .
Advanced Research Questions
Q. How can researchers mitigate side reactions during sulfonation of thiophene derivatives to improve yield?
- Methodological Answer :
- Reaction Optimization :
- Temperature Control : Maintain ≤0°C during sulfonation to suppress over-sulfonation .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride group .
- Catalyst Screening : Test Lewis acids (e.g., ) for regioselectivity improvements .
Q. What strategies are effective in analyzing and controlling trace impurities in 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride?
- Methodological Answer :
- Impurity Profiling :
- GC-MS : Identify volatile byproducts (e.g., chlorinated hydrocarbons) from incomplete reactions.
- Titration : Quantify residual or HCl using iodometric or acid-base titration .
- Purification : Recrystallization from hexane/ethyl acetate (3:1) reduces impurities to <1% .
Q. What mechanistic insights explain the hydrolytic instability of 2-(5-Chlorothien-2-yl)ethanesulfonyl chloride?
- Methodological Answer :
- Hydrolysis Pathways :
- The sulfonyl chloride group reacts with ambient moisture to form sulfonic acid () and HCl. Kinetic studies (pH 2–7) show pseudo-first-order degradation ( hours at 25°C) .
- Stabilization Methods : Add desiccants (e.g., molecular sieves) to reaction mixtures and store under anhydrous .
Q. How do electronic effects of the 5-chlorothienyl moiety influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing Cl group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines).
- Experimental Validation : Compare reaction rates with non-chlorinated analogs (e.g., 2-thienylethanesulfonyl chloride) using kinetic NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
